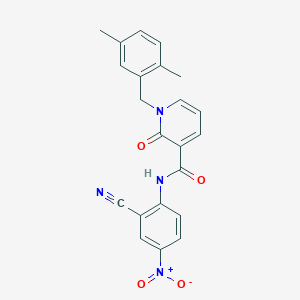

N-(2-cyano-4-nitrophenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-cyano-4-nitrophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O4/c1-14-5-6-15(2)17(10-14)13-25-9-3-4-19(22(25)28)21(27)24-20-8-7-18(26(29)30)11-16(20)12-23/h3-11H,13H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREKBXGZAIZSOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-4-nitrophenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethylbenzylamine with a suitable pyridine derivative, followed by nitration and cyanation reactions to introduce the nitro and cyano groups, respectively. The final step often involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-4-nitrophenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the nitro group to an amino group, altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit notable antimicrobial properties. For instance, a related compound was tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL against these pathogens .

Antiviral Potential

The antiviral properties of similar compounds have been explored, particularly in the context of viral infections like H5N1 and SARS-CoV-2. Research indicates that benzothiazolyl-pyridine hybrids exhibit promising activity against these viruses, suggesting that the dihydropyridine scaffold may enhance antiviral efficacy .

Anticancer Properties

Dihydropyridine derivatives have also been investigated for their anticancer potential. Case studies have shown that specific modifications to the dihydropyridine structure can lead to increased cytotoxicity against cancer cell lines. For example, compounds with nitro substitutions have displayed enhanced activity due to their ability to induce apoptosis in cancer cells .

Study 1: Antimicrobial Efficacy

In a study conducted by Narayana et al., various dihydropyridine derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that modifications at the nitrogen position significantly influenced the activity profile against both bacterial and fungal strains .

Study 2: Antiviral Activity Against SARS-CoV-2

Research published in ACS Omega highlighted the synthesis of benzothiazolyl-pyridine hybrids derived from dihydropyridines and their evaluation against SARS-CoV-2. The study found that certain structural configurations led to enhanced antiviral activity, suggesting a potential pathway for developing new antiviral agents .

Mechanism of Action

The mechanism of action of N-(2-cyano-4-nitrophenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a 2-oxo-1,2-dihydropyridine scaffold with derivatives reported in , such as 4-[1-(4-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide (11) and 4-[1-(2-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide (18). Key differences include:

- Core Structure: The target compound uses a dihydropyridine-carboxamide system, whereas analogs in feature an indol-3-ylideneamino-benzenesulfonamide scaffold.

- Substituents: The cyano-nitroaryl group in the target compound may enhance electron-withdrawing effects compared to the chloro-benzoyl groups in compounds 11 and 16.

- Pharmacophores : The absence of a sulfonamide group in the target compound suggests divergent mechanisms of action compared to derivatives, which rely on sulfonamide moieties for antimicrobial activity .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Methodological Considerations

Structural elucidation of such compounds often relies on X-ray crystallography, with programs like SHELX () being widely used for refinement. The absence of crystallographic data for the target compound in the provided evidence limits direct comparisons of conformational stability or packing efficiency with its analogs.

Biological Activity

N-(2-cyano-4-nitrophenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₀H₁₀N₄O₂

- Molecular Weight : 218.22 g/mol

- CAS Number : 39263-34-8

Key Properties

| Property | Value |

|---|---|

| Melting Point | 146–148 °C |

| Solubility | Soluble in organic solvents |

| Hazard Classification | Irritant |

Synthesis

The synthesis of N-(2-cyano-4-nitrophenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the Hantzsch reaction, which is a well-established method for creating dihydropyridine derivatives. This reaction combines aldehydes, β-keto esters, and ammonium salts under acidic conditions to yield the target compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated that it exhibits significant activity against various strains of bacteria and fungi. For instance:

- Staphylococcus aureus : Effective at inhibiting growth.

- Escherichia coli : Moderate activity observed.

The structure-activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups enhances antimicrobial efficacy compared to electron-donating groups .

Antitumor Activity

N-(2-cyano-4-nitrophenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has also been evaluated for its antitumor potential. Studies show that it can inhibit cell proliferation in various cancer cell lines, including:

- Mia PaCa-2

- PANC-1

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of key signaling pathways associated with tumor growth .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- Conducted against multiple pathogenic microorganisms.

- Results indicated a broad-spectrum antimicrobial effect with minimal inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL.

-

Antitumor Activity Assessment :

- Evaluated in vitro against human cancer cell lines.

- The compound showed IC50 values indicating potent antitumor activity, particularly against pancreatic and colorectal cancer cells.

The biological activity of N-(2-cyano-4-nitrophenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : The compound interferes with DNA replication in cancer cells.

- Induction of Apoptosis : It promotes programmed cell death through the activation of caspases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.